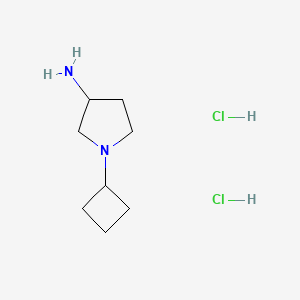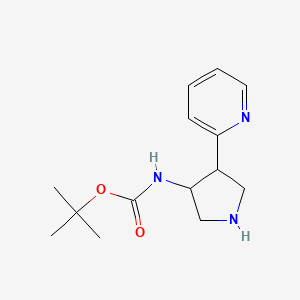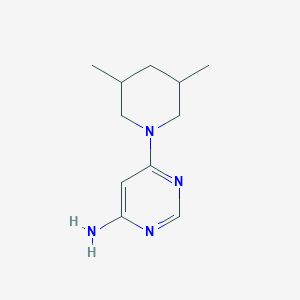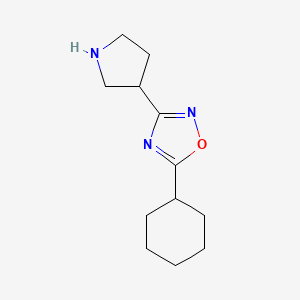
5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Overview
Description
5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole (CHPO) is a heterocyclic organic compound with a five-membered ring and two nitrogen atoms. It is a type of heterocyclic compound that can be used in a variety of applications, including synthesis, scientific research, lab experiments, and drug development. CHPO has a wide range of applications due to its unique structure, which is composed of an oxygen atom and two nitrogen atoms. This structure allows for a wide range of chemical reactions, making it a versatile compound for various applications.
Scientific Research Applications
5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research, including drug development, synthetic biology, and materials science. In drug development, 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole can be used as a scaffold for the development of novel drugs, as it can be used to create a wide range of compounds with different properties. In synthetic biology, 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole can be used to create novel proteins and enzymes, as well as to modify existing ones. In materials science, 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole can be used to create novel materials with unique properties, such as increased strength and durability.
Mechanism Of Action
The mechanism of action of 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is not yet fully understood. However, it is known that 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. These activities are likely due to the presence of the oxygen and nitrogen atoms in the structure of 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, which allow it to interact with various cellular components. In addition, 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has been found to interact with enzymes and receptors, which suggests that it may have a role in modulating cellular signaling pathways.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole are not yet fully understood. However, it has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been found to interact with enzymes and receptors, suggesting that it may have a role in modulating cellular signaling pathways. In addition, 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has been found to have anti-oxidant and anti-apoptotic activities, suggesting that it may have a role in protecting cells from oxidative stress and apoptosis.
Advantages And Limitations For Lab Experiments
The advantages of using 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole in lab experiments include its versatility, as it can be used in a variety of applications. In addition, it is relatively easy to synthesize and can be used in a wide range of chemical reactions. The main limitation of using 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole in lab experiments is that its mechanism of action is not yet fully understood. As such, it is difficult to predict the exact effects of 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole in different applications.
Future Directions
There are a number of potential future directions for research on 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole. These include further investigations into its mechanism of action, as well as its potential applications in drug development, synthetic biology, and materials science. In addition, further research could be done to explore the potential therapeutic effects of 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, as well as its potential side effects. Finally, further research could be done to explore the potential uses of 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole in other fields, such as agriculture, energy, and environmental science.
properties
IUPAC Name |
5-cyclohexyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-2-4-9(5-3-1)12-14-11(15-16-12)10-6-7-13-8-10/h9-10,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKZAWZUMGEUEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NO2)C3CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl {[3-(4-chlorophenyl)-1,2-oxazol-5-yl]carbamoyl}formate](/img/structure/B1471232.png)
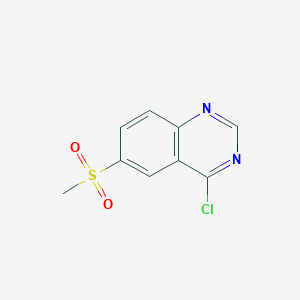
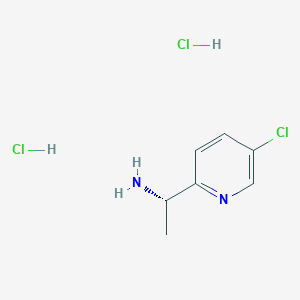
![2,3-dichloro-N-[2-(dimethylamino)ethyl]aniline hydrochloride](/img/structure/B1471235.png)



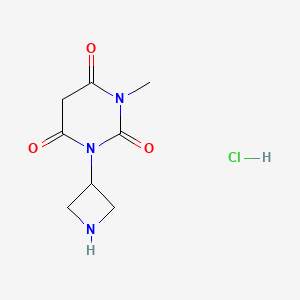
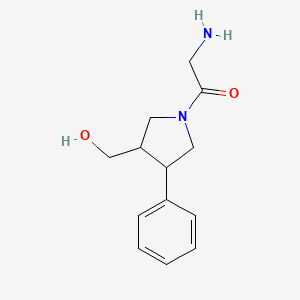

![1-[4-(Methylthio)benzyl]piperazine](/img/structure/B1471245.png)
